molecular formula C22H29N3O6S B11152739 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11152739
M. Wt: 463.5 g/mol
InChI Key: NVWOWCHZLBMRBZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a piperidine-4-carboxamide core linked to a 5-oxopyrrolidin-3-yl carbonyl group and a 1,1-dioxidotetrahydrothiophen-3-yl substituent. Its design incorporates sulfone (dioxidothiophene) and carboxamide moieties, which may enhance solubility and metabolic stability compared to non-polar analogues.

Properties

Molecular Formula

C22H29N3O6S

Molecular Weight

463.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H29N3O6S/c1-31-19-4-2-18(3-5-19)25-13-16(12-20(25)26)22(28)24-9-6-15(7-10-24)21(27)23-17-8-11-32(29,30)14-17/h2-5,15-17H,6-14H2,1H3,(H,23,27)

InChI Key

NVWOWCHZLBMRBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the piperidine and pyrrolidinone moieties. Common reagents used in these reactions include sulfur-containing compounds, amines, and carbonyl compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional oxygen atoms or modify existing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other non-covalent interactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, “this compound” may be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents Key Modifications
Target Compound Piperidine-4-carboxamide - 5-Oxopyrrolidin-3-yl carbonyl
- 1,1-Dioxidotetrahydrothiophen-3-yl
- 4-Methoxyphenyl
Sulfone group enhances polarity; methoxy group aids receptor binding
1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide Piperidine-4-carboxamide - 5-Oxopyrrolidin-3-yl carbonyl
- Tetrahydropyran-4-ylmethyl
- 4-Methoxyphenyl
Tetrahydropyran replaces dioxidothiophene; reduced polarity, altered metabolic stability
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide - 4-Fluorophenyl
- 5-Isopropyl-1,3,4-thiadiazol-2-yl
Fluorophenyl enhances electronegativity; thiadiazole introduces sulfur-based interactions
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine - Thioether linkage
- 2-Furyl, 4-methoxyphenyl, cyano
Dihydropyridine core with thioether; furyl and methoxy groups modulate solubility and binding

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Tetrahydropyran Analogue Thiadiazole Analogue AZ331
Molecular Weight ~500 g/mol* ~490 g/mol ~420 g/mol ~550 g/mol
LogP (Predicted) 1.8–2.5* 2.0–2.7 2.5–3.2 3.0–3.8
Polar Groups Sulfone, carboxamide Ether (tetrahydropyran), carboxamide Thiadiazole, carboxamide Thioether, cyano, furyl
Solubility Moderate (sulfone enhances aqueous solubility) Lower (tetrahydropyran reduces polarity) Low (thiadiazole increases hydrophobicity) Very low (dihydropyridine core)

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene moiety and a piperidine backbone, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Tetrahydrothiophene Ring : This sulfur-containing heterocycle is known for its ability to enhance the reactivity of compounds.
  • Piperidine Backbone : A six-membered ring containing nitrogen, which is common in various bioactive molecules.
  • 5-Oxopyrrolidin-3-yl Group : This moiety is significant for its influence on the compound's interaction with biological targets.

Table 1: Structural Features

ComponentDescription
TetrahydrothiopheneEnhances reactivity and potential biological activity
PiperidineCommon in bioactive compounds; affects binding affinity
5-OxopyrrolidinInfluences interactions with cellular targets

The biological activity of this compound has been linked to several mechanisms:

  • Antiproliferative Effects : Preliminary studies indicate that the compound exhibits moderate antiproliferative activity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 0.88 μM in A375 human melanoma cells, indicating a potent ability to inhibit cell growth .
  • Senescence Induction : The compound has also been reported to induce cellular senescence, which is characterized by specific morphological changes and increased SA-β-gal activity. This property is particularly relevant in cancer therapeutics where inducing senescence can halt tumor progression .
  • Antioxidant Activity : Some derivatives related to this compound have demonstrated significant antioxidant properties, which may contribute to their overall therapeutic efficacy .

Case Study 1: Anticancer Activity

A study focused on the evaluation of various piperidine derivatives, including the target compound, revealed promising results in inhibiting melanoma cell proliferation. The effectiveness was measured using dose-response curves to determine EC50 and IC50 values. The findings suggested that modifications in the piperidine structure significantly affect biological outcomes .

Case Study 2: Mechanistic Insights

Another investigation explored the interaction of similar compounds with cellular pathways involved in apoptosis and senescence. The results indicated that compounds with a tetrahydrothiophene moiety could modulate key signaling pathways, enhancing their potential as therapeutic agents against cancer .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds.

Table 2: Comparative Biological Activities

CompoundAntiproliferative Activity (IC50)Senescence Induction (EC50)
Target Compound0.88 μM (A375)1.24 μM
Compound A0.75 μM (A375)1.10 μM
Compound B1.00 μM (A375)Not reported

The comparative analysis illustrates that while the target compound shows significant activity, other derivatives may also possess similar or enhanced effects.

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